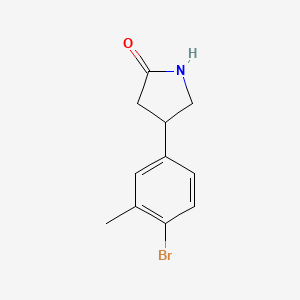

4-(4-Bromo-3-methylphenyl)pyrrolidin-2-one

Description

Overview of 2-Pyrrolidinone (B116388) Derivatives in Organic and Medicinal Chemistry

2-Pyrrolidinone derivatives are a class of heterocyclic compounds that have garnered substantial interest in both organic and medicinal chemistry. This fascination stems from their presence in numerous natural products and their proven efficacy in a variety of pharmacological applications. The 2-pyrrolidinone core is a key structural motif in a range of therapeutic agents, demonstrating activities such as antibacterial, antifungal, anticancer, and anticonvulsant effects.

In organic synthesis, the 2-pyrrolidinone ring serves as a versatile intermediate. Its functional groups can be readily modified, allowing for the construction of complex molecular architectures. The lactam functionality, for instance, is a key site for chemical reactions, enabling the introduction of diverse substituents to modulate the compound's properties.

The significance of 2-pyrrolidinone derivatives in medicinal chemistry is underscored by their broad spectrum of biological activities. These compounds have been shown to interact with various biological targets, including enzymes and receptors, leading to a range of therapeutic effects. For example, certain derivatives exhibit potent anti-inflammatory and analgesic properties, while others have shown promise as agents for treating central nervous system disorders.

Contextualization of 4-(4-Bromo-3-methylphenyl)pyrrolidin-2-one within the Pyrrolidinone Class

The "4-bromo-3-methylphenyl" group introduces several key features to the molecule. The bromine atom, a halogen, can significantly influence the compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. Halogens are also known to participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity to biological targets. ump.edu.pl

The methyl group, on the other hand, can impact the molecule's steric profile and metabolic stability. The presence of a methyl group can also modulate the electronic properties of the phenyl ring, further influencing its interactions with biological macromolecules. The strategic placement of both a bromo and a methyl group on the phenyl ring suggests a deliberate design to fine-tune the compound's properties for a specific biological purpose.

Below is a table detailing the key structural features of this compound:

| Feature | Description |

| Core Scaffold | 2-Pyrrolidinone |

| Substituent at Position 4 | 4-Bromo-3-methylphenyl |

| Key Functional Groups | Lactam (cyclic amide), Phenyl ring, Bromo group, Methyl group |

Research Rationale and Scope of Investigation for this compound

The rationale for investigating this compound is rooted in the established therapeutic potential of the 2-pyrrolidinone scaffold and the well-documented influence of bromo and methyl substituents in medicinal chemistry. The combination of these structural features presents a compelling case for exploring the unique biological activities of this particular compound.

The primary research interest in this molecule would be to determine its pharmacological profile. Based on the known activities of other 2-pyrrolidinone derivatives, investigations could be directed towards its potential as an anticancer, anti-inflammatory, or antimicrobial agent. Furthermore, the presence of the substituted phenyl ring suggests that it could be a candidate for targeting specific receptors or enzymes involved in various disease pathways.

The scope of investigation for this compound would likely encompass the following areas:

Chemical Synthesis and Characterization: Developing efficient synthetic routes to produce the compound in high purity and characterizing its chemical and physical properties.

In Vitro Biological Screening: Assessing the compound's activity against a panel of biological targets, such as cancer cell lines, inflammatory enzymes, or microbial strains.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of the compound to understand how modifications to the chemical structure affect its biological activity. This could involve altering the position of the substituents on the phenyl ring or replacing them with other functional groups (bioisosteric replacement). ipinnovative.compatsnap.com

Mechanism of Action Studies: Investigating how the compound exerts its biological effects at the molecular level.

The exploration of this compound represents a logical progression in the field of medicinal chemistry, building upon the solid foundation of the pyrrolidinone scaffold to develop new and potentially more effective therapeutic agents.

Structure

3D Structure

Properties

Molecular Formula |

C11H12BrNO |

|---|---|

Molecular Weight |

254.12 g/mol |

IUPAC Name |

4-(4-bromo-3-methylphenyl)pyrrolidin-2-one |

InChI |

InChI=1S/C11H12BrNO/c1-7-4-8(2-3-10(7)12)9-5-11(14)13-6-9/h2-4,9H,5-6H2,1H3,(H,13,14) |

InChI Key |

SCCHXQALVDDERD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C2CC(=O)NC2)Br |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 4 4 Bromo 3 Methylphenyl Pyrrolidin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy would be the primary technique for elucidating the precise molecular structure of 4-(4-Bromo-3-methylphenyl)pyrrolidin-2-one. A combination of ¹H NMR and ¹³C NMR experiments would be required to map out the carbon-hydrogen framework.

¹H NMR Spectroscopy: This would provide information on the chemical environment of each proton, their multiplicity (splitting patterns), and their integration (number of protons). Key expected signals would include those for the aromatic protons on the bromo-methylphenyl ring, the methyl group protons, and the protons of the pyrrolidin-2-one ring. The coupling patterns between adjacent protons would be crucial in confirming the substitution pattern on both the aromatic and heterocyclic rings.

¹³C NMR Spectroscopy: This technique would identify all unique carbon atoms in the molecule. The chemical shifts would help distinguish between aromatic, aliphatic, and carbonyl carbons.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable in definitively assigning all proton and carbon signals and confirming the connectivity of the atoms within the molecule.

Hypothetical ¹H NMR Data Table

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Expected Aromatic Region | m | 3H | Ar-H |

| Expected Pyrrolidinone Region | m | 5H | CH, CH₂, CH₂ |

| Expected Methyl Region | s | 3H | Ar-CH₃ |

| Expected Amide Region | br s | 1H | NH |

Hypothetical ¹³C NMR Data Table

| Chemical Shift (δ) ppm | Assignment |

| Expected Carbonyl Region | C=O |

| Expected Aromatic Region | Ar-C |

| Expected Pyrrolidinone Region | CH, CH₂, CH₂ |

| Expected Methyl Region | Ar-CH₃ |

Mass Spectrometry (MS) for Molecular Identity Confirmation

Mass spectrometry would be employed to determine the molecular weight of this compound and to gain insights into its fragmentation pattern, further confirming its structure. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental composition. The presence of a bromine atom would be readily identifiable from the characteristic isotopic pattern (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes) in the mass spectrum.

Hypothetical Mass Spectrometry Data

| Technique | Ionization Mode | Observed m/z | Interpretation |

| HRMS | ESI+ | [M+H]⁺, [M+Na]⁺ | Molecular ion peaks confirming molecular weight and formula |

| GC-MS | EI | Various fragments | Fragmentation pattern consistent with the proposed structure |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy would be used to identify the key functional groups present in the molecule. The spectrum would be expected to show characteristic absorption bands for the N-H bond of the secondary amide, the C=O (amide I band) of the lactam ring, C-N stretching, C-H stretching (both aromatic and aliphatic), and C=C stretching of the aromatic ring.

Hypothetical IR Spectroscopy Data Table

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200 | Strong, Broad | N-H Stretch |

| ~1680 | Strong | C=O Stretch (Amide I) |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2950-2850 | Medium | Aliphatic C-H Stretch |

| ~1600, ~1480 | Medium-Weak | Aromatic C=C Stretch |

X-ray Crystallography for Solid-State Structure and Conformational Analysis

Should a suitable single crystal of this compound be obtainable, single-crystal X-ray crystallography would provide the definitive three-dimensional structure of the molecule in the solid state. This technique would unambiguously confirm the connectivity of all atoms and the substitution pattern. Furthermore, it would provide precise bond lengths, bond angles, and torsion angles, offering insights into the molecule's conformation and any intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

Complementary Spectroscopic and Analytical Techniques

To provide a complete characterization, other analytical techniques could be employed.

Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the electronic absorption properties of the compound, which are influenced by the aromatic system.

Elemental Analysis: To experimentally determine the percentage composition of carbon, hydrogen, nitrogen, and bromine, which can be compared to the theoretical values calculated from the molecular formula.

Melting Point Analysis: To determine the melting point of the compound, which is a key physical property and an indicator of purity.

Computational and Theoretical Investigations of 4 4 Bromo 3 Methylphenyl Pyrrolidin 2 One and Its Derivatives

Quantum Chemical Studies (e.g., Density Functional Theory) on Electronic Structure and Reactivity

No specific studies utilizing quantum chemical methods, such as Density Functional Theory (DFT), to investigate the electronic structure and reactivity of 4-(4-Bromo-3-methylphenyl)pyrrolidin-2-one were identified in the public domain. While DFT is a common method for studying the electronic properties of brominated aromatic compounds and heterocyclic systems, research focusing explicitly on this particular molecule could not be located.

Molecular Docking Simulations for Predictive Ligand-Target Interactions

There are no available molecular docking studies in the scientific literature that specifically report on the predictive ligand-target interactions of this compound. Although molecular docking is a widely used technique to predict the binding orientation of small molecules to their protein targets, this specific compound does not appear to have been the subject of such published investigations.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

A search for molecular dynamics (MD) simulation studies focused on this compound yielded no specific results. MD simulations are powerful tools for analyzing the conformational changes and binding dynamics of a ligand within a target's active site over time. However, no published research applying this methodology to this compound could be found.

Ligand-Based and Structure-Based Pharmacophore Modeling

No ligand-based or structure-based pharmacophore models have been developed specifically for this compound according to available scientific literature. Pharmacophore modeling is instrumental in identifying the essential structural features required for biological activity, but this compound has not been a subject of such published research.

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions

Specific in silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction data for this compound is not available in published research articles or public databases. While numerous software and web servers are available for predicting the ADME properties of chemical compounds, no studies have reported a detailed ADME profile for this specific molecule. General ADME predictions for classes of similar compounds exist, but specific, validated data for this compound is absent from the located sources.

Structure Activity Relationship Sar Studies of Pyrrolidinone Scaffolds Bearing Bromophenyl Moieties

Analysis of Substituent Effects on Biological Interactions within Pyrrolidinones

The nature and position of substituents on both the pyrrolidinone ring and the appended phenyl moiety play a critical role in dictating the biological activity of this class of compounds. Research on various 4-substituted pyrrolidinone derivatives has demonstrated that even minor chemical modifications can lead to significant changes in potency and selectivity.

For instance, in a series of 4-substituted pyrrolidone butanamides, it was found that small hydrophobic groups at the 4-position of the lactam ring can enhance in vitro and in vivo potency. nih.gov This suggests that the substituent at this position can influence key interactions within the binding pocket of a biological target, potentially affecting ligand affinity and efficacy.

Furthermore, studies on pyrrolidin-2,5-dione derivatives have highlighted that the nature of the substituent at the 3-position of the pyrrolidinone ring, as well as the type of phenylpiperazine attached to an acetamide (B32628) fragment, significantly influences anticonvulsant activity. nih.gov Specifically, non-aromatic substituents like a sec-butyl group at the 3-position, paired with a 3-trifluoromethylphenylpiperazine moiety, were shown to positively impact the desired biological effect. nih.gov

The following table summarizes the observed effects of various substituents on the biological activity of pyrrolidinone scaffolds based on findings from related compounds.

| Compound Scaffold | Substituent Position | Substituent Type | Observed Effect on Biological Activity |

| Pyrrolidone Butanamides | 4-position of lactam ring | Small hydrophobic groups | Improved in vitro and in vivo potency nih.gov |

| Pyrrolidin-2,5-diones | 3-position of lactam ring | Non-aromatic (e.g., sec-butyl) | Positive influence on anticonvulsant activity nih.gov |

| Pyrrolidin-2,5-diones | Phenylpiperazine acetamide | 3-Trifluoromethylphenyl | Positive influence on anticonvulsant activity nih.gov |

Influence of the Bromophenyl Moiety on Molecular Recognition and Activity

While direct studies on 4-(4-Bromo-3-methylphenyl)pyrrolidin-2-one are limited, research on related brominated compounds provides insights. For example, in a study of brominated phenols with lactamomethyl moieties, a dibrominated derivative of pyrrolidin-2-one displayed selective antibacterial activity against Staphylococcus epidermidis. researchgate.net This highlights the potential of bromine substitution to confer specific biological activities.

The presence of a bromophenyl group can also be crucial for the synthesis of more complex molecules. 4'-Bromo-3'-methylacetophenone, a related precursor, is a versatile building block in the synthesis of various therapeutic agents, including anti-inflammatory and anticancer compounds. chemicalbook.com The bromine atom serves as a handle for further chemical modifications, such as cross-coupling reactions, enabling the exploration of a wider chemical space and the optimization of biological activity.

Stereochemical Impact on Ligand-Receptor Binding and Biological Profiles

Chirality is a fundamental aspect of drug action, and the stereochemistry of this compound is expected to have a profound impact on its interaction with biological targets. The 4-position of the pyrrolidinone ring is a stereocenter, meaning the compound can exist as two enantiomers, (R)- and (S)-4-(4-Bromo-3-methylphenyl)pyrrolidin-2-one.

It is well-established that different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. mdpi.com This is because biological macromolecules, such as enzymes and receptors, are themselves chiral and can differentiate between the enantiomers of a ligand, leading to stereoselective binding and activity.

For instance, in a study of pyrrolidine (B122466) analogs of haloperidol, the (+)-isomer of a 4-{3-(4-chlorophenyl)-3-hydroxypyrrolidin-1-yl} derivative was found to possess most of the binding affinity at dopamine (B1211576) and serotonin (B10506) receptors. researchgate.net Similarly, the biological activity of the monoamine uptake inhibitor pyrovalerone, which features a 2-pyrrolidin-1-yl-pentan-1-one scaffold, resides primarily in the (S)-enantiomer. nih.govdrugs.ie

The introduction of multiple stereogenic centers, including quaternary stereocenters, into pyrrolidine scaffolds has been shown to be crucial for anticancer efficacy in certain compounds, underscoring the importance of three-dimensional molecular architecture in achieving desired biological outcomes. nih.gov Therefore, the specific stereoconfiguration of this compound will likely be a critical factor in determining its biological profile.

Conformational Dynamics of the Pyrrolidinone Ring and its Role in SAR

The five-membered pyrrolidinone ring is not planar and can adopt various envelope and twisted conformations. This conformational flexibility, or pseudorotation, allows the molecule to adopt different shapes, which can influence its ability to fit into a receptor's binding site. nih.gov The substituents on the pyrrolidinone ring can significantly influence its preferred conformation.

The interplay between the different possible conformations and their relative energies will ultimately determine the population of the bioactive conformation, which is the specific three-dimensional arrangement of the molecule that is recognized by its biological target.

Comparative SAR Analysis with Related Halogenated Phenyl Pyrrolidinone Analogues

To better understand the role of the 4-bromo-3-methylphenyl moiety, it is instructive to compare the SAR of this compound with that of other halogenated phenyl pyrrolidinone analogues. The nature of the halogen atom (e.g., fluorine, chlorine, bromine) and its position on the phenyl ring, as well as the presence and position of other substituents like the methyl group, can lead to significant differences in biological activity.

For example, in a series of pyrrolidine-thiazole derivatives, a 4-fluorophenyl substituent attached to the thiazole (B1198619) ring conferred potent activity against certain bacterial strains. frontiersin.org In another study on pyrrolidine sulfonamide derivatives, a 4-trifluorophenyl substitution on an oxadiazole group resulted in the best inhibition of the DPP-IV enzyme. frontiersin.org

The following table presents a hypothetical comparative SAR analysis based on general principles and findings from related classes of compounds, illustrating how variations in the halogen and methyl substituents could potentially modulate biological activity.

| Compound | Phenyl Substitution | Potential Impact on Activity |

| 1 | 4-Bromo-3-methylphenyl | Baseline activity; potential for halogen bonding and hydrophobic interactions. |

| 2 | 4-Chlorophenyl | Chlorine is smaller and more electronegative than bromine; may alter binding affinity and electronic properties. |

| 3 | 4-Fluorophenyl | Fluorine is the smallest and most electronegative halogen; can significantly alter electronic properties and may not form strong halogen bonds. |

| 4 | 4-Bromophenyl | Lacks the 3-methyl group; allows for assessment of the methyl group's contribution to hydrophobic interactions and steric effects. |

| 5 | 3-Methylphenyl | Lacks the 4-bromo group; allows for assessment of the bromine atom's contribution via halogen bonding and electronic effects. |

Chemical Reactivity and Functionalization Strategies of 4 4 Bromo 3 Methylphenyl Pyrrolidin 2 One

Electrophilic Aromatic Substitution Reactions on the Bromophenyl Ring

The bromophenyl ring of 4-(4-bromo-3-methylphenyl)pyrrolidin-2-one is amenable to electrophilic aromatic substitution (EAS), a fundamental class of reactions for modifying aromatic systems. libretexts.orgnih.gov The regiochemical outcome of such reactions is dictated by the directing effects of the three substituents on the ring: the bromo group, the methyl group, and the C4-pyrrolidinonyl group.

Bromo Group: Halogens are deactivating yet ortho, para-directing substituents due to a combination of inductive electron withdrawal and resonance electron donation.

Methyl Group: An alkyl group is an activating, ortho, para-director through an inductive effect and hyperconjugation.

4-Pyrrolidinonyl Group: This substituent is connected via a C-C single bond and acts as an alkyl group, which is weakly activating and ortho, para-directing.

The positions on the aromatic ring are numbered relative to the point of attachment of the pyrrolidinone ring (C1). The existing substituents are at C3 (methyl) and C4 (bromo). The available positions for substitution are C2, C5, and C6.

The directing effects of the substituents converge to influence the reactivity of these available positions:

Position C2: This position is ortho to the activating methyl group and meta to the deactivating bromo group.

Position C5: This position is ortho to the deactivating bromo group and meta to the activating methyl group.

Position C6: This position is ortho to the C1-alkyl (pyrrolidinonyl) substituent, meta to the methyl group, and para to the bromo group.

Considering the activating nature of the methyl and alkyl groups, they will be the dominant directors. The ortho position to the strong activating methyl group (C2) and the para position relative to the bromo group (C6) are the most electronically favored sites. However, steric hindrance from the bulky C1-pyrrolidinonyl substituent may disfavor substitution at the C2 and C6 positions. Therefore, the final product distribution in an electrophilic aromatic substitution reaction would be a complex interplay of these electronic and steric factors, which can only be definitively determined through experimental investigation.

| Reaction Type | Reagents | Predicted Major Regiochemical Outcome(s) |

| Nitration | HNO₃, H₂SO₄ | 2-Nitro and/or 6-Nitro derivatives |

| Bromination | Br₂, FeBr₃ | 2,4-Dibromo-5-methylphenyl or 4,6-Dibromo-3-methylphenyl derivatives |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acylation likely at C6 due to reduced steric hindrance |

| Sulfonation | Fuming H₂SO₄ | 2-Sulfonyl and/or 6-Sulfonyl derivatives |

Table 1: Predicted outcomes for representative electrophilic aromatic substitution reactions on the bromophenyl ring of this compound. These predictions are based on general principles and await experimental verification.

Nucleophilic Substitution and Addition Reactions on the Pyrrolidinone Core

The pyrrolidin-2-one core contains two primary sites for nucleophilic reactions: the lactam nitrogen and the carbonyl carbon. Additionally, the carbons alpha to the carbonyl (C3 and C5) can be involved in reactions following deprotonation.

The secondary amine within the lactam ring (N-H) is acidic and can be deprotonated by a suitable base (e.g., NaH, KHMDS) to form a lactamate anion. This anion is a potent nucleophile and can react with various electrophiles, such as alkyl halides or acyl chlorides, in N-alkylation or N-acylation reactions, respectively. This provides a straightforward method to introduce substituents at the nitrogen atom.

The protons at the C3 and C5 positions, which are alpha to the carbonyl group, are also acidic and can be removed by strong bases to form an enolate or an aza-enolate. This intermediate can then react with electrophiles, enabling α-functionalization . Regioselectivity between the C3 and C5 positions would depend on the reaction conditions and the base used.

The carbonyl group itself can undergo nucleophilic addition . Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the lactam to the corresponding pyrrolidine (B122466). Organometallic reagents, such as Grignard or organolithium reagents, could potentially add to the carbonyl, leading to ring-opened products or, under controlled conditions, carbinolamine intermediates.

| Reaction Site | Reaction Type | Reagents | Potential Product Class |

| Lactam N-H | N-Alkylation | 1. NaH; 2. R-X | N-Alkyl-4-(aryl)pyrrolidin-2-one |

| Lactam N-H | N-Acylation | 1. NaH; 2. RCOCl | N-Acyl-4-(aryl)pyrrolidin-2-one |

| C3/C5 Position | α-Alkylation | 1. LDA; 2. R'-X | 3/5-Alkyl-4-(aryl)pyrrolidin-2-one |

| Carbonyl C=O | Reduction | LiAlH₄ | 4-(Aryl)pyrrolidine |

Table 2: Potential nucleophilic substitution and addition reactions on the pyrrolidinone core. These represent general reactivity patterns for γ-lactams.

Development of Diverse Derivatization Pathways for Library Synthesis

The structure of this compound is well-suited for the synthesis of compound libraries due to its multiple points for diversification. The two most prominent functional handles for derivatization are the aryl bromide and the lactam N-H.

Aryl Bromide Functionalization: The carbon-bromine bond on the phenyl ring is a versatile anchor for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents at this position.

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters (R-B(OR)₂) in the presence of a palladium catalyst introduces new aryl, heteroaryl, or alkyl groups.

Stille Coupling: Coupling with organostannanes (R-SnR'₃) provides another route to C-C bond formation.

Buchwald-Hartwig Amination: Reaction with amines in the presence of a palladium catalyst allows for the formation of C-N bonds, introducing diverse amine functionalities.

Heck Coupling: Reaction with alkenes provides access to stilbene-like derivatives.

Lactam N-H Functionalization: As described in section 6.2, the lactam nitrogen can be readily alkylated or acylated, providing a second vector for introducing diversity into the molecular scaffold.

By employing a combinatorial approach where a matrix of reactants is applied to these two positions, a large and diverse library of compounds can be generated from the single starting material. For instance, coupling a set of 10 different boronic acids with a set of 10 different alkyl halides (for N-alkylation) could theoretically generate 100 unique final products.

| Diversification Point | Reaction Type | Example Building Block | Resulting Moiety |

| Aryl Bromide | Suzuki Coupling | Phenylboronic acid | Biphenyl |

| Aryl Bromide | Buchwald-Hartwig | Morpholine | N-Morpholinylphenyl |

| Lactam N-H | Alkylation | Benzyl bromide | N-Benzyl |

| Lactam N-H | Acylation | Acetyl chloride | N-Acetyl |

Table 3: Illustrative derivatization pathways for library synthesis using this compound as a scaffold.

Exploration of Tandem and Cascade Reactions for Complex Pyrrolidinone Architectures

Tandem and cascade reactions are highly efficient synthetic strategies that allow for the construction of complex molecules in a single operation, minimizing purification steps and resource consumption. While specific tandem reactions originating from this compound have not been reported, the pyrrolidinone scaffold itself is often a target of such elegant synthetic sequences.

For instance, N-heterocyclic carbene (NHC)-catalyzed tandem reactions have been developed for the synthesis of highly functionalized 2-pyrrolidinones from simpler starting materials. These processes often involve radical-mediated cyclization and coupling steps.

Hypothetically, this compound could be a substrate in a post-synthesis cascade reaction. A potential sequence could involve a palladium-catalyzed coupling reaction on the aryl bromide that introduces a reactive group, which then participates in an intramolecular reaction with a substituent placed on the lactam nitrogen. An example would be a Sonogashira coupling to introduce an alkyne, followed by an intramolecular cyclization onto a functional group tethered to the lactam nitrogen, leading to complex, fused heterocyclic systems. The development of such a cascade would represent an advanced strategy for rapidly increasing the molecular complexity of the initial scaffold.

Biological Activity and Mechanistic Exploration in Vitro and in Silico Focus

In Vitro Enzyme Inhibition Studies (e.g., DHFR, Cdk5/p25, COX isoforms)

No studies were identified that specifically investigated the inhibitory activity of 4-(4-Bromo-3-methylphenyl)pyrrolidin-2-one against key enzymes such as Dihydrofolate Reductase (DHFR), Cyclin-dependent kinase 5 (Cdk5/p25), or cyclooxygenase (COX) isoforms. Research on other substituted pyrrolidinone scaffolds has indicated potential for enzyme inhibition, but direct evidence for the title compound is absent.

Receptor Binding and Modulation Assays (In vitro)

There is no available data from in vitro receptor binding or modulation assays for this compound. The interaction of this specific compound with any known biological receptor has not been reported.

Cellular Pathway Modulation in In Vitro Cell Line Models (e.g., anticancer activity in A549)

While various brominated compounds and pyrrolidone derivatives have been evaluated for their anticancer properties in cell lines such as the human lung adenocarcinoma cell line A549, no studies have specifically reported on the activity of this compound. nih.govfarmaciajournal.comfarmaciajournal.comresearchgate.netmdpi.commdpi.com Research on other derivatives has shown that substitutions on the phenyl ring can influence cytotoxic and antiproliferative effects, but the specific contribution of the 4-bromo and 3-methyl substitutions in this pyrrolidinone structure remains uninvestigated in the context of A549 or any other cancer cell line. farmaciajournal.commdpi.com

In Vitro Antimicrobial Activity against Bacterial Strains

The antimicrobial potential of this compound has not been documented. Although the pyrrolidinone nucleus is a feature in some antimicrobial agents, and halogenation can sometimes enhance such activity, specific tests of this compound against common bacterial strains have not been published. nih.govnih.govresearchgate.netmdpi.com

Mechanistic Insights into Anti-inflammatory Actions (In vitro)

No in vitro studies are available that would provide mechanistic insights into potential anti-inflammatory actions of this compound. Investigations into its effects on inflammatory pathways, such as the inhibition of pro-inflammatory cytokines or enzymes like COX, have not been reported. nih.govnih.govthejas.com.pk

Computational Prediction and Validation of Putative Biological Targets and Mechanisms

A comprehensive search did not yield any in silico studies, such as molecular docking or computational screening, aimed at predicting or validating the biological targets of this compound. Such studies are crucial for hypothesizing potential mechanisms of action and guiding future experimental work, but they have not yet been performed or published for this compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(4-Bromo-3-methylphenyl)pyrrolidin-2-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via coupling reactions between pyrrolidinone derivatives and halogenated aryl precursors. For example, analogous compounds like 1-(4-fluorophenyl)pyrrolidin-2-one are synthesized using Ullmann or Buchwald-Hartwig couplings between 2-pyrrolidinone and aryl halides (e.g., bromo/iodo benzene derivatives) in the presence of copper or palladium catalysts. Reaction conditions such as solvent polarity (DMF vs. THF), temperature (80–120°C), and catalyst loading significantly impact yields, as seen in similar syntheses with 59–85% efficiency .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?

- Methodological Answer :

- 1H/13C NMR : Critical for confirming the pyrrolidinone backbone and aryl substitution pattern. For example, in related compounds (e.g., 4-(3-fluoro-5-iodophenyl)pyrrolidin-2-one), distinct proton signals for the lactam NH (~8.5 ppm) and aryl protons (7.0–7.4 ppm) are observed .

- HRMS : Validates molecular weight and isotopic patterns (e.g., bromine’s 1:1 isotopic signature).

- X-ray Crystallography : Resolves absolute configuration and intermolecular interactions. Software like SHELXL and ORTEP-3 are recommended for refinement and visualization.

Q. How can computational tools predict the physicochemical properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can optimize geometry and predict properties like dipole moment, solubility, and logP. Molecular docking (AutoDock Vina) may assess binding affinity to biological targets, though experimental validation is essential. Tools like Gaussian or Schrödinger Suite are widely used .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of pyrrolidin-2-one derivatives, and how are chiral centers resolved?

- Methodological Answer : Asymmetric catalysis (e.g., Heck-Matsuda desymmetrization) introduces chirality. For instance, (R)-configured pyrrolidin-2-ones are synthesized using chiral auxiliaries or catalysts (e.g., Pd with BINAP ligands). Chiral HPLC (Daicel Chiralpak® columns) or SFC separates enantiomers, with retention times and peak areas quantifying enantiomeric excess (e.g., 48–84% ee achieved in related compounds) .

Q. How do structural modifications (e.g., halogen substitution) impact biological activity or target binding?

- Methodological Answer : Bromine at the 4-position enhances steric bulk and lipophilicity, potentially improving blood-brain barrier penetration. Fluorine analogs (e.g., 4-fluorophenyl derivatives) are used in PET tracers (e.g., 18F-SynVesT-1 for synaptic vesicle imaging) due to fluorine-18’s radiochemical utility. SAR studies require iterative synthesis and in vitro assays (e.g., IC50 measurements) .

Q. What crystallographic challenges arise in resolving the structure of halogenated pyrrolidin-2-ones, and how are they addressed?

- Methodological Answer : Heavy atoms like bromine cause absorption errors, requiring data correction (SAD/MAD phasing in SHELXC/D/E). Twinning or disorder in the aryl ring is mitigated by low-temperature data collection (100 K) and iterative refinement in SHELXL . WinGX integrates tools for structure validation (e.g., R-factor, electron density maps).

Q. How can this compound serve as a precursor for radiopharmaceuticals or PET tracers?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.